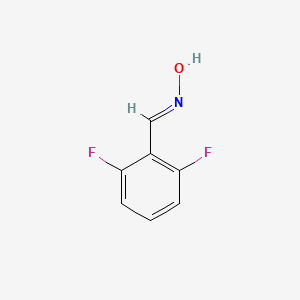

2,6-Difluorobenzaldehyde oxime

Description

Significance of Oxime Functional Group in Chemical Synthesis and Design

The oxime functional group, characterized by the R'R''C=NOH formula, is a cornerstone in the field of organic chemistry. researchgate.net First synthesized in the 19th century, oximes are typically formed through the condensation reaction of an aldehyde or a ketone with hydroxylamine (B1172632). guidechem.com This functional group is of significant interest due to its versatile reactivity and its role as a key intermediate in a multitude of chemical transformations. guidechem.com

In synthetic organic chemistry, oximes are highly valued as precursors for synthesizing other important functional groups. google.com For instance, aldoximes can be readily dehydrated to form nitriles, while the Beckmann rearrangement allows for the conversion of ketoximes into amides—a reaction of immense industrial importance, particularly in the production of caprolactam, the monomer for Nylon 6. researchgate.netcymitquimica.com Furthermore, oximes can be reduced to form primary amines or serve as precursors for the generation of nitrile oxides, which are pivotal in the synthesis of heterocyclic compounds like isoxazoles and isoxazolines. google.com

The utility of oximes extends into various applied fields. They are employed as protecting groups for carbonyl compounds, in the synthesis of polymers, and as ligands in coordination chemistry. guidechem.com In the pharmaceutical and agrochemical industries, the oxime moiety is incorporated into the structure of various biologically active molecules, including antibiotics and pesticides. guidechem.comgoogle.com Their diverse applications also include roles as antidotes for nerve agents and as analytical reagents for the detection and characterization of carbonyl compounds. cymitquimica.com The ability of the oxime group to form iminyl radicals under specific conditions further broadens its synthetic utility, enabling the construction of complex nitrogen-containing heterocycles.

Overview of Fluorinated Aromatic Oximes in Contemporary Research

The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. This strategy is widely employed in medicinal and agricultural chemistry to enhance metabolic stability, binding affinity, and bioavailability. Fluorinated aromatic oximes, a subclass of these compounds, have garnered considerable attention in contemporary research for their unique characteristics and potential applications.

Research has shown that the presence of fluorine on the aromatic ring of a benzaldehyde (B42025) oxime can significantly influence its biological activity. For example, studies on a range of fluorosubstituted benzaldoximes have explored their antimycobacterial properties. It has been observed that increasing the number of fluorine atoms can enhance lipophilicity, which may improve the transport of these compounds in biological systems and, consequently, their bioactivity.

Beyond antimicrobial research, fluorinated oximes are investigated for their potential as reactivators of acetylcholinesterase (AChE) inhibited by organophosphates. The electron-withdrawing nature of fluorine can lower the pKa of the oxime group, leading to a higher concentration of the more nucleophilic oximate anion at physiological pH, which is crucial for the reactivation process. vwr.com Furthermore, fluorinated benzaldehydes, the precursors to these oximes, are important intermediates in the synthesis of pharmaceuticals, pesticides, and liquid crystal materials. google.com The reactivity of the oxime is also affected; for instance, 2,6-difluorobenzaldehyde (B1295200) has been used to generate nitrones in situ for the synthesis of novel isoxazolines.

Scope and Research Focus on 2,6-Difluorobenzaldehyde Oxime

Within the class of fluorinated aromatic oximes, this compound is a compound of specific academic interest. Its structure, featuring two fluorine atoms positioned ortho to the oxime-bearing carbon, imparts distinct chemical properties and reactivity patterns.

The synthesis of this compound typically follows the general method for oxime formation: the reaction of 2,6-difluorobenzaldehyde with hydroxylamine or its salt, often in the presence of a base. researchgate.net The precursor, 2,6-difluorobenzaldehyde, can be synthesized via a halogen exchange reaction from 2,6-dichlorobenzaldehyde (B137635). google.com

Research on this compound has primarily focused on its utility as a synthetic intermediate and its potential biological activities. It has been used as a precursor in the synthesis of more complex molecules. For instance, it reacts with N-benzylhydroxylamine to form an N-benzyl-fluoro nitrone, which then undergoes cycloaddition reactions to produce novel isoxazolines. In another study, it was used in a condensation reaction to create a mixed azine phosphine (B1218219) ligand for the synthesis of ruthenium(II) complexes. researchgate.net

A notable area of investigation has been its antimycobacterial properties. In a study comparing a series of fluorinated benzaldoximes, this compound (designated as compound 2f in the study) was synthesized and tested against Mycobacterium terrae. While it was one of several di-fluorosubstituted derivatives studied, its activity was found to be comparable to some anti-tuberculosis agents, highlighting the potential of this substitution pattern for developing new therapeutic agents.

Chemical Data for this compound

| Property | Value | Source(s) |

| IUPAC Name | (NE)-N-[(2,6-difluorophenyl)methylidene]hydroxylamine | nih.gov |

| Molecular Formula | C₇H₅F₂NO | guidechem.comnih.gov |

| Molecular Weight | 157.12 g/mol | guidechem.comnih.gov |

| CAS Number | 19064-16-5 | guidechem.com |

| Melting Point | 116-117 °C | |

| Appearance | White solid | |

| Topological Polar Surface Area | 32.6 Ų | guidechem.comnih.gov |

| XLogP3-AA | 1.8 | guidechem.comnih.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(NE)-N-[(2,6-difluorophenyl)methylidene]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F2NO/c8-6-2-1-3-7(9)5(6)4-10-11/h1-4,11H/b10-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGWOZJHFLGQGDU-ONNFQVAWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C=NO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C(=C1)F)/C=N/O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Strategies and Methodological Innovations

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and reduced by-product formation compared to conventional heating methods. The application of microwave irradiation in the synthesis of oxime derivatives and related heterocyclic compounds has demonstrated significant advantages.

Research has shown that microwave-assisted synthesis can dramatically reduce reaction times from hours to mere minutes. For instance, the synthesis of isoxazoline (B3343090) derivatives from chalcones and hydroxylamine (B1172632) hydrochloride was effectively achieved using basic alumina (B75360) as a catalyst and energy transfer medium under microwave irradiation . This approach highlights a simple, efficient method for improving yields and minimizing the formation of undesirable side products . Similarly, microwave irradiation has been successfully employed in the synthesis of various heterocyclic compounds, such as pyrido[2,3-d]pyrimidine (B1209978) derivatives, resulting in high yields .

While specific literature detailing the microwave-assisted synthesis of 2,6-difluorobenzaldehyde oxime is not abundant, the principles are transferable. The standard condensation reaction between 2,6-difluorobenzaldehyde and hydroxylamine hydrochloride would likely benefit from microwave heating, potentially in the presence of a solid support or in an environmentally friendly solvent. The use of microwave energy for synthesizing hydrazone derivatives of substituted benzaldehydes has also been reported, underscoring the broad applicability of this technology for accelerating condensation reactions involving an aldehyde functional group .

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Related Compounds

| Reaction Type | Conventional Method (Time) | Microwave-Assisted Method (Time) | Yield Improvement | Reference |

| Isoxazoline Synthesis | Hours | Minutes | Significant | |

| Hydrazone Formation | 4-6 hours (reflux) | Not specified, but noted to accelerate | Not specified | |

| Pyrido[2,3-d]pyrimidine Synthesis | Not specified | Not specified, but noted for high yields | High |

Catalytic Approaches in Oxime Synthesis

Catalysis plays a pivotal role in the synthesis of oximes, enhancing reaction rates and influencing selectivity. The formation of this compound from its corresponding aldehyde and hydroxylamine is typically a condensation reaction that can be facilitated by either acid or base catalysts.

A common laboratory-scale synthesis for a related compound, 2,4-difluorobenzaldehyde (B74705) oxime, utilizes potassium carbonate (K₂CO₃) as a base in an ethanol (B145695) solvent at room temperature, achieving a high yield of 94% after 24 hours . This demonstrates a simple and effective catalytic system.

More advanced catalytic strategies aim to improve efficiency and control over the reaction. For certain oxime syntheses, copper catalysis has been suggested to enhance regioselectivity . In reactions involving the precursor aldehyde, various catalysts are employed. For example, the industrial synthesis of 2,6-difluorobenzaldehyde often involves a halogen exchange reaction where 2,6-dichlorobenzaldehyde (B137635) is treated with potassium fluoride (B91410). This process is catalyzed by a phase-transfer catalyst, such as tetrabutylammonium (B224687) chloride, in a solvent like sulfolane (B150427) google.com. Another catalytic system for this precursor synthesis uses an ethylene (B1197577) glycol dialkyl ether as a catalyst in a dipolar aprotic solvent google.com.

Furthermore, organocatalysis has been explored in reactions with 2,6-difluorobenzaldehyde. Chiral squaramide catalysts have been evaluated for the asymmetric addition of formaldehyde (B43269) tert-butyl hydrazone to 2,6-difluorobenzaldehyde, demonstrating high catalytic activity rsc.org.

Table 2: Catalytic Systems in the Synthesis of 2,6-Difluorobenzaldehyde and its Derivatives

| Reaction | Substrate | Catalyst | Conditions | Outcome | Reference |

| Oxime Formation | 2,4-Difluorobenzaldehyde | K₂CO₃ (Base) | EtOH, room temp, 24h | 94% yield | |

| Aldehyde Synthesis (Halex) | 2,6-Dichlorobenzaldehyde | Tetrabutylammonium Chloride | Sulfolane, 140-160°C | High conversion | google.com |

| Aldehyde Synthesis (Halex) | Dichlorobenzaldehydes | Ethylene Glycol Dialkyl Ether | Dipolar aprotic solvent, 160-250°C | High yields | google.com |

| Asymmetric Addition | 2,6-Difluorobenzaldehyde | Squaramide VI (Organocatalyst) | α,α,α-trifluorotoluene, -10°C | >90% conversion | rsc.org |

Sustainable and Green Chemistry Methodologies in Production

The principles of green chemistry are increasingly guiding the development of synthetic routes to minimize environmental impact. For the production of this compound, this involves the use of safer solvents, recyclable catalysts, and processes that reduce waste.

A significant advancement in green chemistry for reactions involving oximes is the development of methods using recoverable catalysts in aqueous media. One study presents an efficient method for the hydrolysis (cleavage) of oximes back to their carbonyl compounds using cupric chloride dihydrate (CuCl₂·2H₂O) in an acetonitrile-water mixture organic-chemistry.org. A key feature of this process is that the copper catalyst can be recovered almost quantitatively by precipitation and reused without a loss of efficiency organic-chemistry.org. This approach avoids hazardous reagents and byproducts. While this demonstrates the reverse reaction, the principle of using recoverable metal salt catalysts in aqueous systems is a cornerstone of green synthesis and is applicable to the forward reaction as well.

The choice of solvent is another critical factor. Many syntheses of oximes and their precursors are moving towards more environmentally benign solvents like ethanol or ethanol/water mixtures, replacing more hazardous options . One-pot synthesis, where multiple reaction steps are performed in the same vessel without isolating intermediates, is another green strategy that has been applied to the synthesis of related compounds. This method reduces solvent usage, energy consumption, and waste generation .

The use of solid-supported catalysts, such as basic alumina in microwave-assisted synthesis, also aligns with green chemistry principles by simplifying catalyst removal and recycling .

Table 3: Green Chemistry Approaches in Oxime Synthesis and Related Reactions

| Green Chemistry Principle | Methodology | Example | Benefit | Reference |

| Recyclable Catalyst | Hydrolysis with CuCl₂·2H₂O | Regeneration of carbonyls from oximes | Quantitative catalyst recovery, avoids hazardous waste | organic-chemistry.org |

| Benign Solvents | Use of ethanol/water mixtures | Synthesis of 2,4-difluorobenzaldehyde oxime | Reduced environmental and health impact | |

| Atom Economy/Waste Reduction | One-pot synthesis | Microwave-assisted isoxazoline synthesis | Reduced solvent use, energy, and purification steps | |

| Energy Efficiency | Microwave Irradiation | Synthesis of various heterocycles | Reduced reaction times, improved yields |

Elucidation of Fundamental Reaction Pathways

The reactivity of this compound is dictated by the interplay of electronic and steric effects imparted by the fluorine atoms and the inherent chemical nature of the oxime moiety.

Stereoselective Oxime Isomerization (E/Z)

Oximes derived from aldehydes can exist as two geometric isomers, (E) and (Z), based on the orientation of the hydroxyl group relative to the hydrogen atom on the imine carbon. The interconversion between these isomers, or isomerization, is a crucial aspect of their chemistry, as the stereochemistry can dictate the outcome of subsequent reactions.

For benzaldehyde (B42025) oximes, the (Z)-isomer is generally less stable than the (E)-isomer due to steric interactions. However, the synthesis of benzaldehyde oxime from benzaldehyde and hydroxylamine hydrochloride in methanol (B129727) at room temperature has been reported to yield predominantly the (Z)-isomer (82%) over the (E)-isomer (9%). wikipedia.org The equilibration of (E) and (Z) isomers can be influenced by factors such as temperature, solvent, and the presence of acid or base catalysts. researchgate.net

In the case of this compound, the two fluorine atoms in the ortho positions introduce significant steric bulk and strong electron-withdrawing effects. While specific studies on the stereoselective isomerization of this compound are not extensively detailed in the reviewed literature, it is known that ortho-substitution in 2'-arylbenzaldehyde oxime ethers can lead to E/Z isomerization upon irradiation. nih.gov The steric hindrance from the ortho-fluorine atoms likely influences the rotational barrier around the C-N bond and the relative thermodynamic stabilities of the (E) and (Z) isomers. It is plausible that these substitutions could affect the equilibrium position and the rate of isomerization compared to the unsubstituted benzaldehyde oxime.

Nucleophilic and Electrophilic Reactivity of the Oxime Moiety

The oxime functional group is ambidentate in its reactivity, capable of acting as both a nucleophile and an electrophile.

Nucleophilic Character: The nitrogen atom of the oxime, with its lone pair of electrons, is nucleophilic. This is exemplified in reactions such as O-alkylation. ccspublishing.org.cn While specific O-alkylation studies on this compound are not detailed, this reaction is a general pathway for oximes. The nucleophilicity of the nitrogen can be influenced by the electronic effects of the aromatic ring. The strong electron-withdrawing nature of the two fluorine atoms in this compound would be expected to decrease the electron density on the nitrogen atom, thereby reducing its nucleophilicity compared to unsubstituted benzaldehyde oxime.

Electrophilic Character: The carbon atom of the C=N bond in an oxime is electrophilic and can be attacked by nucleophiles. The electrophilicity of this carbon in this compound is significantly enhanced by the two ortho-fluorine atoms. These fluorine atoms exert a strong -I (inductive) effect, withdrawing electron density from the aromatic ring and, consequently, from the imine carbon. This increased electrophilicity makes the oxime more susceptible to nucleophilic attack. For instance, in a reaction involving formaldehyde tert-butyl hydrazone and 2,6-difluorobenzaldehyde, the latter acts as a potent electrophile. rsc.org

Cycloaddition Reactions Involving the Oxime Group

Cycloaddition reactions are powerful tools for the construction of cyclic compounds. The oxime group, either directly or through its derivatives, is a versatile participant in such transformations.

1,3-Dipolar Cycloaddition for Heterocyclic Ring Formation (e.g., Isoxazolines)

One of the most significant applications of 2,6-difluorobenzaldehyde in cycloaddition chemistry is as a precursor to nitrones, which are 1,3-dipoles. The in-situ generation of N-benzyl-fluoro nitrone from 2,6-difluorobenzaldehyde and N-benzylhydroxylamine has been reported. This nitrone readily undergoes intermolecular 1,3-dipolar cycloaddition with various dipolarophiles, such as activated alkenes and electron-deficient alkynes, to yield highly functionalized isoxazoline rings. nbu.ac.in

This reaction is a key step in the synthesis of certain agrochemicals. ccspublishing.org.cnrhhz.net For example, an intermediate for the fungicide oxathiapiprolin (B609797) is synthesized via a 1,3-dipolar cycloaddition between a styrene (B11656) derivative and an oxime. ccspublishing.org.cn The use of ionic liquids as solvents has been shown to accelerate these cycloaddition reactions and improve yields.

| Reactant 1 | Reactant 2 | Product Type | Reference(s) |

| N-benzyl-fluoro nitrone (from 2,6-difluorobenzaldehyde) | Activated Alkenes | Isoxazolines | |

| N-benzyl-fluoro nitrone (from 2,6-difluorobenzaldehyde) | Electron-deficient Alkynes | Isoxazolines | |

| Styrene derivative | Oxime | Isoxazoline intermediate for Oxathiapiprolin | ccspublishing.org.cn |

[2+2]-Cycloadditions to Access Azetidines

While there are no specific reports in the searched literature of this compound undergoing [2+2]-cycloadditions, this reaction is a known pathway for other oximes to form azetidines. The synthesis of azetidines can be achieved through the intermolecular [2+2] photocycloaddition of oximes with alkenes, a process that can be mediated by visible light and a triplet energy transfer catalyst. This reaction, known as the aza Paternò-Büchi reaction, is valuable for creating the strained four-membered azetidine (B1206935) ring, a scaffold of increasing importance in drug discovery. Given the general reactivity of oximes in such photocycloadditions, it is conceivable that this compound could also serve as a substrate, although the specific influence of the difluoro substitution pattern on the reaction efficiency and stereoselectivity would require experimental verification.

Rearrangement Reactions and Transformations

The oxime functional group is prone to various rearrangement reactions, with the Beckmann rearrangement being the most prominent.

The Beckmann rearrangement involves the acid-catalyzed conversion of an oxime to an amide or, in the case of aldoximes, to a nitrile. masterorganicchemistry.com For aldoximes like this compound, the expected product of a Beckmann rearrangement is the corresponding nitrile, 2,6-difluorobenzonitrile (B137791). masterorganicchemistry.com This transformation proceeds via the migration of the group anti-periplanar to the oxime's leaving group.

Traditional Beckmann rearrangements often require harsh conditions, such as strong acids and high temperatures. However, milder methods have been developed. For instance, a procedure using 2,4,6-trichloro ccspublishing.org.cnCurrent time information in Bangalore, IN.triazine (TCT) in N,N-dimethylformamide (DMF) allows for the conversion of aldoximes to nitriles at room temperature in excellent yields. audreyli.comorganic-chemistry.org This method is particularly suitable for substrates that may be sensitive to harsh acidic conditions. The reaction is believed to proceed through a Vilsmeier-Haack-type intermediate. organic-chemistry.org

The resulting 2,6-difluorobenzonitrile is a valuable synthetic intermediate, for example, in the synthesis of the fungicide ipflufenoquin (B10861161) through a Grignard reaction. ccspublishing.org.cn

| Starting Material | Reaction | Product | Reagents/Conditions | Reference(s) |

| This compound | Beckmann Rearrangement | 2,6-Difluorobenzonitrile | General: Acid catalysis; Mild: 2,4,6-trichloro ccspublishing.org.cnCurrent time information in Bangalore, IN.triazine, DMF, RT | masterorganicchemistry.comaudreyli.comorganic-chemistry.org |

Beckmann Rearrangement and its Variants

The Beckmann rearrangement is a classic acid-catalyzed reaction that converts an oxime into an amide or, in the case of aldoximes, potentially a nitrile. nih.govnumberanalytics.com The reaction is initiated by the protonation of the oxime's hydroxyl group, converting it into a good leaving group (water). nih.gov This is followed by the migration of the group positioned anti-periplanar to the leaving group on the nitrogen atom, resulting in the formation of a nitrilium ion intermediate. nsf.gov Subsequent hydrolysis of this intermediate yields the corresponding amide. numberanalytics.com

For this compound, the migrating group is a hydrogen atom, which would lead to the formation of 2,6-difluorobenzamide. The reaction's stereospecificity is crucial; it requires the migrating group to be in an anti-position to the hydroxyl group. cdnsciencepub.com Oximes can undergo E/Z isomerization, especially under acidic conditions, which can lead to a mixture of products if not controlled. nsf.gov

The electronic nature of the 2,6-difluorophenyl group plays a significant role. The two fluorine atoms are highly electronegative and exert a strong electron-withdrawing inductive effect (-I effect). This effect can influence the stability of intermediates and transition states during the rearrangement.

Variants of the Beckmann Rearrangement: Modern variations of the Beckmann rearrangement utilize a range of catalysts to proceed under milder conditions, avoiding the use of strong acids. cdnsciencepub.com These include:

Catalytic Systems: Reagents like cyanuric chloride with zinc chloride can promote the rearrangement. For instance, this system is used for the synthesis of the monomer for nylon 12. scribd.com

Organocatalysis: A boronic acid/perfluoropinacol system has been shown to catalyze the Beckmann rearrangement under ambient conditions. researchgate.net

Photochemical Promotion: Visible light-driven generation of a Vilsmeier-Haack reagent can act as a promoter for a thermal Beckmann rearrangement. d-nb.info

A competing reaction to the rearrangement is Beckmann fragmentation. This pathway is favored when the group alpha to the oxime can stabilize a carbocation. scribd.com For this compound, fragmentation is less likely to compete with the rearrangement to the amide.

Photochemical Rearrangements and Cyclizations

The study of photochemical reactions of oximes has revealed several transformation pathways, including syn-anti isomerization, rearrangement to amides (photo-Beckmann rearrangement), and cyclizations. cdnsciencepub.comresearchgate.net Direct irradiation of aryl aldoximes can lead to the formation of amides, often proceeding through a high-energy singlet state and a proposed oxazirane intermediate. cdnsciencepub.com The primary process competing with the rearrangement is often syn-anti isomerization, which can occur via a triplet state. cdnsciencepub.com

For this compound, photochemical excitation could potentially lead to:

Photo-Beckmann Rearrangement: Irradiation could induce rearrangement to 2,6-difluorobenzamide. The efficiency of this process can be influenced by the solvent and irradiation time. cdnsciencepub.com

Photocyclization: In systems with appropriate structural features, intramolecular photocyclization is a known reaction pathway. For instance, the Norrish-Yang reaction involves the photoactivated transformation of carbonyl compounds to form four-membered rings. uniroma1.it While typically associated with ketones, a chemoselective version has been reported for 2-(hydroxyimino)aldehydes, yielding cyclobutanol (B46151) oximes. uniroma1.itacs.org The presence of the difluorophenyl group in this compound could influence the energy of the excited states and the stability of any radical intermediates, potentially opening pathways for cyclization reactions not observed in non-fluorinated analogues.

Photoisomerization: The most common photochemical reaction for oximes is the reversible E/Z (syn/anti) isomerization around the C=N double bond. researchgate.net This process is highly efficient and can be induced by direct irradiation or through sensitization. cdnsciencepub.com

The table below summarizes potential photochemical reactions.

| Reaction Type | Potential Product(s) from this compound | Key Features |

| Photo-Beckmann Rearrangement | 2,6-Difluorobenzamide | Proceeds via an oxazirane intermediate; competes with isomerization. cdnsciencepub.com |

| E/Z Isomerization | (Z)-2,6-Difluorobenzaldehyde oxime | Reversible isomerization between syn and anti forms; often the most efficient process. cdnsciencepub.comresearchgate.net |

| Photocyclization | Substituted indolines or other N-heterocycles | Hypothetical, depends on reaction conditions and potential intramolecular pathways. |

Metal-Catalyzed Transformations and Coordination Behavior

The oxime functional group and the fluorinated aromatic ring in this compound provide multiple sites for interaction with metal catalysts, enabling a variety of transformations.

Transition Metal-Catalyzed Coupling Reactions with Oximes as Substrates or Ligands

Transition metal-catalyzed cross-coupling reactions are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. acs.orgsigmaaldrich.com Oximes and their derivatives can participate in these reactions either as substrates or as ligands that coordinate to the metal center.

Oximes as Ligands: The nitrogen atom of the oxime group has a lone pair of electrons that can coordinate to a transition metal. Oxime-based ligands, such as oxime palladacycles and thiosemicarbazones, have been successfully used in catalysis. acs.orgnih.gov For example, an oxime palladacycle has been employed as a catalyst in carbonylative Sonogashira cross-coupling reactions. nih.gov this compound could potentially form stable complexes with metals like palladium, nickel, or copper, which could then be utilized in various coupling reactions.

Oximes as Substrates: The C=N bond of the oxime can act as a coupling partner. More commonly, the parent aldehyde, 2,6-difluorobenzaldehyde, is used in coupling reactions. For instance, it is a reactant in Stille and Suzuki-Miyaura coupling reactions to synthesize more complex molecules. The oxime can be seen as a protected form of the aldehyde or as a precursor to other functional groups that can participate in coupling.

The table below lists prominent cross-coupling reactions where 2,6-difluorobenzaldehyde or its derivatives could be involved.

| Coupling Reaction | Metal Catalyst | Typical Coupling Partners | Potential Application |

| Suzuki-Miyaura | Palladium | Organoboron compounds, Organic halides acs.org | Synthesis of biaryl compounds. |

| Stille | Palladium | Organostannanes, Organic halides acs.org | Formation of C-C bonds with tolerance for various functional groups. |

| Heck | Palladium | Alkenes, Organic halides acs.org | Arylation or alkenylation of alkenes. acs.org |

| Negishi | Palladium or Nickel | Organozinc reagents, Organic halides | Coupling of alkyl or aryl groups. |

| Hiyama | Palladium | Organosilicon compounds, Organic halides | Formation of biaryl scaffolds. |

Oxidative Addition Reactions Involving Oxime Derivatives

Oxidative addition is a fundamental step in the catalytic cycle of many cross-coupling reactions. sigmaaldrich.com In this step, a low-valent metal complex inserts into a covalent bond, typically a carbon-halogen bond, increasing the oxidation state and coordination number of the metal.

While this compound itself does not have a typical leaving group for oxidative addition, it can be derivatized to participate in such reactions. For example, the aromatic ring could be functionalized with a halide (e.g., bromo or iodo) or a triflate group. The oxidative addition of a palladium(0) catalyst to such a derivative would be a key step in initiating a Suzuki, Heck, or other cross-coupling reaction.

The strong electron-withdrawing nature of the two fluorine atoms and the oxime group would make the aromatic C-X bond more electron-deficient and thus potentially more reactive towards oxidative addition by an electron-rich metal center.

Radical Chemistry and N-O Bond Fragmentation Pathways

The N-O bond in oximes is relatively weak and can be cleaved under thermal, photochemical, or radical-inducing conditions. nih.gov This cleavage can lead to various reaction pathways, including fragmentation and radical cyclizations.

The photolysis of oximes can generate iminoxyl radicals via O-H cleavage or iminyl radicals through N-O bond cleavage. researchgate.net Iminyl radicals are particularly useful intermediates for constructing nitrogen-containing heterocyclic rings via radical cyclization.

Beckmann fragmentation competes with the Beckmann rearrangement and is promoted by the formation of a stable carbocation adjacent to the oxime carbon. scribd.com In the case of this compound, the migrating group is hydrogen, and fragmentation to a nitrile (2,6-difluorobenzonitrile) and water is a possible side reaction, especially under harsh conditions. The stability of the 2,6-difluorophenyl cation is not particularly high, which may disfavor this pathway compared to rearrangement.

Furthermore, radical-initiated versions of the Beckmann rearrangement have been developed. cdnsciencepub.com Photochemical methods using a photosensitizer can generate radicals that promote the rearrangement under mild conditions, offering an alternative to traditional strong acid catalysis. numberanalytics.com

Organocatalytic Applications in Asymmetric Transformations

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has become a cornerstone of modern asymmetric synthesis. The 2,6-difluorobenzaldehyde structural motif has been utilized in such transformations.

A notable example involves the asymmetric addition of formaldehyde tert-butyl hydrazone to 2,6-difluorobenzaldehyde, catalyzed by a bifunctional squaramide organocatalyst. d-nb.info This reaction proceeded with high conversion and enantioselectivity. d-nb.info While the substrate is the aldehyde, this demonstrates the compatibility of the 2,6-difluorophenyl moiety with chiral organocatalytic systems. The electronic properties of the fluorinated ring were found to enhance the reactivity of the aldehyde. d-nb.info

This precedent suggests that this compound could also be a viable substrate in organocatalytic asymmetric transformations. Potential applications include:

Asymmetric Reduction: The C=N bond of the oxime could be asymmetrically reduced to form a chiral amine, using a chiral organocatalyst and a suitable reducing agent like a Hantzsch ester.

Asymmetric Additions: Nucleophilic additions across the C=N bond, guided by a chiral catalyst, could lead to the synthesis of valuable chiral building blocks.

Organocatalytic Beckmann Rearrangement: As mentioned earlier, boronic acid-based organocatalysts can effect the Beckmann rearrangement. researchgate.net The use of a chiral organocatalyst in such a rearrangement could, in principle, offer a route for kinetic resolution or desymmetrization if applied to a suitable prochiral ketoxime substrate.

The research findings indicate that the unique electronic and steric properties of this compound make it a versatile compound with significant potential in various areas of modern organic synthesis.

Synthesis and Characterization of Derivatives and Analogues of 2,6 Difluorobenzaldehyde Oxime

O-Substituted Oxime Ethers and their Chemical Properties

Oxime ethers, characterized by the >C=N-O-R moiety, are synthesized by the reaction of an oxime with an alkyl or aryl halide. mdpi.com This transformation is a key method for combining different structural fragments into a single molecule, often leading to compounds with notable biological activities. mdpi.com The synthesis of O-substituted ethers from 2,6-difluorobenzaldehyde (B1295200) oxime or its analogues follows established chemical principles, though the specific outcomes can be influenced by the nature of the substituents.

The formation of oxime ethers from 2,6-difluorobenzaldehyde oxime is achieved through nucleophilic substitution, where the oxime's oxygen atom acts as the nucleophile. The general strategy involves the deprotonation of the oxime's hydroxyl group with a base to form an oximate anion, which then reacts with an alkylating or arylating agent, such as an alkyl halide or aryl halide.

Common alkylating agents include simple alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide), while arylation is more complex and may require specific catalysts. For instance, the synthesis of O-benzyl oxime ethers has been reported as a viable strategy for creating biologically active molecules. mdpi.com While direct examples for the 2,6-difluoro isomer are specific, analogous reactions with other fluorinated benzaldehyde (B42025) oximes illustrate the methodology. One study reported the synthesis of an O-4-bromobenzyl ether of 2,3-difluorobenzaldehyde (B42452) oxime, demonstrating the applicability of this approach to fluorinated systems. mdpi.com It is important to note that under certain conditions, such as those for nitrone synthesis, the formation of oxime ethers can occur as a competing side reaction. nbu.ac.in

Table 1: General Strategies for O-Substituted Oxime Ether Synthesis

| Precursor Type | Reagent | Product Class | Reaction Type |

|---|---|---|---|

| Aldoxime | Alkyl Halide (e.g., Benzyl Bromide) | O-Alkyl Oxime Ether | Nucleophilic Substitution |

| Aldoxime | Aryl Halide | O-Aryl Oxime Ether | Nucleophilic Substitution |

| Keto Ester | Hydroxylamine (B1172632), then Alkyl Halide | O-Alkyl Oxime Ether | Condensation followed by Alkylation |

This table illustrates general synthetic pathways for oxime ether formation.

The structure of the O-substituent in an oxime ether derivative plays a critical role in determining its chemical reactivity and biological activity. The relationship between the ether's structure and its properties is a key area of investigation.

Research has shown that both the electronic nature and the steric bulk of the substituent group can modulate the compound's efficacy. For example, in a series of O-benzyl ethers derived from fluorinated benzaldehyde oximes, the presence and position of substituents on the benzyl ring were found to be critical for their fungicidal properties. The O-4-bromobenzyl ether of 2,3-difluorobenzaldehyde oxime was identified as having significant activity against Rhizoctonia solani. mdpi.com

Furthermore, the stereochemistry of the oxime ether bond ((E)/(Z) isomerization) is a crucial factor influencing biological activity. Studies on various O-substituted oxime ethers have revealed that a higher proportion of the (E) isomer can correlate with increased activity, partly due to reduced steric hindrance. tubitak.gov.tr For instance, an O-benzyl oxime ether with a 70/30 (E)/(Z) ratio showed notable activity, whereas isomers with a nearly 50/50 ratio were inactive. tubitak.gov.tr

Alkylation and Arylation Strategies for Oxime Ether Formation

Heterocyclic Ring Systems Derived from this compound

This compound is a versatile building block for synthesizing a range of heterocyclic compounds. The oxime group can be readily converted into a nitrile oxide or a nitrone, which are highly reactive intermediates for cycloaddition reactions, or it can participate in cyclization reactions to form various nitrogen-containing rings.

Isoxazoles and their partially saturated analogues, isoxazolines, are five-membered heterocyclic rings that can be efficiently synthesized from aldoximes. The primary method involves the in-situ generation of a nitrile oxide from the oxime, followed by a 1,3-dipolar cycloaddition reaction with an alkene or alkyne. organic-chemistry.org

The synthesis using this compound proceeds by first oxidizing the oxime. Various oxidizing agents can be employed, such as N-chlorosuccinimide (NCS), tert-butyl hypoiodite (B1233010) (t-BuOI), or iodobenzene (B50100) diacetate, to generate the 2,6-difluorobenzonitrile (B137791) oxide intermediate. organic-chemistry.orgrsc.orggoogle.com This highly reactive dipole is not isolated but is trapped in situ by a dipolarophile. Reaction with an alkene yields an isoxazoline (B3343090) ring, while reaction with an alkyne produces an isoxazole. organic-chemistry.org For example, the reaction of a styrene (B11656) derivative (formed from 2,6-difluorobenzaldehyde) with an oxime via a 1,3-dipolar cycloaddition was used to create a key isoxazoline intermediate in the synthesis of the fungicide oxathiapiprolin (B609797). ccspublishing.org.cn

An alternative pathway involves the formation of a nitrone. For instance, an N-benzyl-fluoro nitrone can be derived in situ from 2,6-difluorobenzaldehyde and N-benzylhydroxylamine, which then reacts with activated alkenes or alkynes to yield novel isoxazolines.

Table 2: Representative Synthesis of Isoxazolines from Oxime Precursors

| Oxime Precursor | Key Reagent(s) | Dipolarophile | Heterocyclic Product | Method |

|---|---|---|---|---|

| This compound | NCS or t-BuOI | Alkene (e.g., Styrene) | 3-(2,6-Difluorophenyl)isoxazoline | Nitrile Oxide Cycloaddition organic-chemistry.orggoogle.com |

| This compound | NCS or t-BuOI | Alkyne (e.g., Phenylacetylene) | 3-(2,6-Difluorophenyl)isoxazole | Nitrile Oxide Cycloaddition organic-chemistry.orggoogle.com |

| 2,6-Difluorobenzaldehyde | N-Benzylhydroxylamine | Alkene | N-Benzyl-isoxazoline | Nitrone Cycloaddition |

This table summarizes common methods for synthesizing isoxazoles and isoxazolines from this compound and its parent aldehyde.

Quinazolines are bicyclic heterocyclic compounds that are important scaffolds in medicinal chemistry. Derivatives of 2,6-difluorobenzaldehyde are established precursors for quinazoline (B50416) synthesis. researchgate.netresearchgate.net One reported method involves the reaction of 4-bromo-2,6-difluorobenzaldehyde (B1272164) with urea, followed by treatment with POCl₃, to produce a 7-bromo-2-chloro-5-fluoroquinazoline. researchgate.netresearchgate.net

A more direct route from an oxime precursor to a quinazoline involves the use of 2-aminoaryl ketone oximes. An I₂/cumene hydroperoxide-mediated tandem cyclization of 2-aminoaryl ketone oximes with isocyanides has been developed to afford various 2-aminoquinazolines. researchgate.net This strategy relies on the formation of an iminyl radical through the cleavage of the oxime's N-O bond. researchgate.net By applying this logic, a suitably substituted this compound (e.g., with an amino group at the 2-position of the oxime-bearing ring, which would be synthetically challenging) could theoretically serve as a precursor for quinazoline ring systems.

Pyrroles and pyridines are fundamental nitrogen-containing aromatic heterocycles. Established synthetic routes can utilize oximes as key starting materials, making this compound a potential precursor for fluorinated versions of these rings.

For pyridine (B92270) synthesis, a modular approach involves the synergistic copper(I)/iminium salt-catalyzed [3+3]-type condensation of O-acetyl ketoximes with α,β-unsaturated aldehydes. organic-chemistry.org This redox-neutral reaction proceeds under mild conditions and is driven by the formation of a nucleophilic copper(II) enamide from the oxime. organic-chemistry.org A ketoxime derived from 2,6-difluorobenzaldehyde could be employed in this reaction to generate highly substituted pyridine rings.

For pyrrole (B145914) synthesis, the Trofimov reaction offers a direct pathway from ketoximes to 2,3-disubstituted pyrroles by reacting the ketoxime with acetylene (B1199291) in a superbase medium like KOH/DMSO. wikipedia.org The reaction proceeds via the formation of an O-vinylketoxime intermediate, which undergoes a researchgate.netresearchgate.net-sigmatropic rearrangement. wikipedia.org A ketoxime bearing the 2,6-difluorophenyl group could be used in this reaction to synthesize corresponding fluorinated pyrroles.

Table 3: Potential Heterocycle Synthesis from Oxime Precursors

| Precursor Type | Key Reagents | Product Class | Named Reaction/Method |

|---|---|---|---|

| O-Acetyl Ketoxime | α,β-Unsaturated Aldehyde, Cu(I) salt, Amine | Substituted Pyridine | Yoshikai Pyridine Synthesis organic-chemistry.org |

| Ketoxime | Acetylene, KOH/DMSO | Substituted Pyrrole | Trofimov Reaction wikipedia.org |

| 2-Aminoaryl Ketone Oxime | Isocyanide, I₂, CHP | 2-Aminoquinazoline | I₂-mediated Cyclization researchgate.net |

This table outlines modern synthetic methods where oxime derivatives are used to construct key heterocyclic systems.

Formation of Quinazoline and Related Nitrogen-Containing Heterocycles

Structural Modification and Functionalization of the Aromatic Ring

The presence of two fluorine atoms on the phenyl ring of this compound significantly influences its chemical reactivity. These electron-withdrawing fluorine atoms activate the aromatic ring towards certain substitution reactions, particularly at the C-H bond located between them. This unique reactivity allows for precise structural modifications that are crucial for developing new derivatives with tailored properties.

The electronic properties of the 2,6-difluorinated phenyl group facilitate regioselective functionalization. The two fluorine atoms ortho to the oxime-bearing carbon atom render the hydrogen at the para-position (C4) more acidic and reactive compared to a standard aromatic C-H bond. unimi.it This enhanced reactivity enables selective substitution at this specific position.

One of the primary methods for achieving such regioselectivity is through transition metal-catalyzed direct C-H arylation. Palladium-catalyzed reactions, in particular, have proven effective for functionalizing the phenyl ring at the position para to the central carbon. unimi.it These reactions typically involve coupling the difluorinated substrate with aryl halides. Research has demonstrated successful direct arylation of difluorinated precursors with a range of non-hindered (para- and meta-substituted) and electron-poor aryl bromides, including those bearing strong electron-withdrawing groups like trifluoromethyl (-CF3), cyano (-CN), and ethyl ester (-COOEt). unimi.it The yields for these reactions are reported to be reasonable, generally falling within the range of 20% to 70%. unimi.it

Another approach to regioselective difunctionalization has been explored with the closely related 2,6-difluorophenols. kyoto-u.ac.jp This methodology involves a sequence of sigmatropic dearomatization, Michael addition of a nucleophile, and subsequent rearomatization through the elimination of hydrogen fluoride (B91410) (HF). kyoto-u.ac.jp While applied to phenols, this principle of leveraging the electronic nature of the difluorinated ring to direct incoming nucleophiles to specific positions is a key strategy in the functionalization of these types of compounds. kyoto-u.ac.jp For instance, reactions with various aryl sulfoxides and nucleophiles like amines and thiols can produce multifunctionalized phenols in a controlled manner. kyoto-u.ac.jp

The table below summarizes examples of regioselective substitution reactions on difluorinated phenyl systems, which are analogous to the functionalization of the this compound core.

| Reaction Type | Reagents/Catalyst | Position of Substitution | Reported Yield (%) | Reference |

|---|---|---|---|---|

| Direct Arylation | Aryl Bromides / Pd Catalyst | C4 (para) | 20 - 70 | unimi.it |

| Difunctionalization | Aryl Sulfoxides, Nucleophiles (e.g., Piperidine) | C3 and C4 (meta and para) | ~71 | kyoto-u.ac.jp |

| Difunctionalization | Aryl Sulfoxides, Nucleophiles (e.g., Thiophenol) | C3 and C4 (meta and para) | ~63 | kyoto-u.ac.jp |

The introduction of various functional groups onto the aromatic ring of this compound and its analogues is a critical step for conducting structure-property relationship (SPR) studies. By systematically altering the electronic and steric nature of the substituents, researchers can modulate the physicochemical and biological properties of the resulting molecules.

Studies on a series of fluorinated benzaldoximes have investigated the impact of the number and position of fluorine atoms, as well as the introduction of other groups like trifluoromethyl (-CF3) and methoxy (B1213986) (-OCH3), on their antimycobacterial activity. For instance, research has shown that increasing the number of fluorine atoms from three to five in the aromatic ring can lead to an improvement in activity when compared to the unsubstituted benzaldehyde oxime. The presence of a methoxy group in the structure of fluoro-substituted oximes was also found to slightly affect the mycobactericidal activity. These findings highlight how functional group modifications influence biological properties, likely by altering factors such as lipophilicity, which can enhance the transport of the compounds in vivo.

Beyond biological activity, functionalization is key to tuning the photophysical properties of materials. In the development of phosphorescent chromophores for applications like organic light-emitting diodes (OLEDs), difluorinated N^C^N ligands derived from similar precursors have been synthesized. unimi.it The introduction of different aryl groups onto the central difluorinated phenyl ring via Pd-catalyzed direct arylation allows for the fine-tuning of the emission properties of the resulting platinum(II) complexes. unimi.it

The table below details the introduction of various functional groups onto fluorinated benzaldehyde oxime analogues and the corresponding properties that were investigated.

| Derivative/Functional Group | Synthetic Method | Studied Property | Key Finding | Reference |

|---|---|---|---|---|

| Trifluoromethyl (-CF3) group | Reaction of corresponding aldehyde with hydroxylamine sulphate | Antimycobacterial Activity | 3-(Trifluoromethyl)benzaldoxime showed lower activity among oximes with a trifluoromethyl group. | |

| Methoxy (-OCH3) group | Reaction of corresponding aldehyde with hydroxylamine sulphate | Antimycobacterial Activity | The presence of the methoxy group slightly affects mycobactericidal activity. | |

| Multiple Fluorine atoms (3 to 5) | Reaction of corresponding aldehydes with hydroxylamine sulphate | Antimycobacterial Activity | Increasing the number of fluorine atoms generally improves activity compared to the unsubstituted analogue. | |

| Aryl groups (e.g., -Ph, -Ph-CF3) | Pd-catalyzed direct arylation | Luminescence Properties | Functionalization of the central phenyl ring is crucial for preparing difluorinated ligands for phosphorescent Pt(II) complexes. | unimi.it |

Compound Reference Table

Advanced Spectroscopic and Structural Characterization of 2,6 Difluorobenzaldehyde Oxime and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about a molecule's carbon-hydrogen framework and the presence of other NMR-active nuclei like fluorine.

A combined analysis of one-dimensional ¹H, ¹³C, and ¹⁹F NMR spectra provides an unambiguous assignment of the structure of 2,6-difluorobenzaldehyde (B1295200) oxime and allows for the analysis of its isomeric purity. For fluorinated aromatic compounds, this multi-nuclear approach is essential.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the oxime proton (CH=N-OH). The aromatic region would typically display a complex multiplet pattern due to proton-proton and proton-fluorine couplings. The single proton of the CH=N group is expected to appear as a singlet further downfield. rsc.org The hydroxyl proton (-OH) often appears as a broad singlet, and its chemical shift can be concentration and solvent-dependent. rsc.org

¹³C NMR: The ¹³C NMR spectrum is crucial for mapping the carbon skeleton. The carbon atoms directly bonded to fluorine exhibit large C-F coupling constants. The signal for the C=N carbon is characteristic of the oxime functional group. rsc.org The presence of two fluorine atoms at positions 2 and 6 results in a predictable symmetry and chemical shift pattern for the aromatic carbons. nih.gov

¹⁹F NMR: ¹⁹F NMR is highly sensitive and provides direct information about the chemical environment of the fluorine atoms. For 2,6-difluorobenzaldehyde oxime, a single resonance is expected in the ¹⁹F NMR spectrum due to the chemical equivalence of the two fluorine atoms. This technique is also exceptionally useful for monitoring reactions involving fluorinated compounds. rsc.org

NMR is also critical for analyzing the isomeric composition of oximes, which can exist as (E) and (Z) stereoisomers. These isomers typically exhibit distinct chemical shifts for the protons and carbons near the C=N double bond, allowing for their differentiation and quantification. rsc.org

| Nucleus | Compound | Observed Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) | Source |

|---|---|---|---|

| ¹³C | This compound | Data available, specific shifts depend on solvent and reference. Key signals include those for C=N and fluorine-coupled aromatic carbons. | nih.gov |

| ¹H | (E)-2,5-Difluorobenzaldehyde oxime | δ 7.00–7.20 (2H, m, Ar-H), 7.42–7.46 (1H, m, Ar-H), 8.33 (1H, br s, CH=N), 8.63 (1H, br s, OH) | rsc.org |

| ¹H | Ethyl 3-(2,6-difluorophenyl)-2-(hydroxyimino)propanoate | δ 9.81 (s, 1H), 7.18 (m, 1H), 6.85 (m, 2H), 4.29 (q, 2H, J = 7.1 Hz), 4.01 (s, 2H), 1.30 (t, 3H, J = 7.1 Hz) | beilstein-journals.org |

| ¹H | 2,4-Difluorobenzaldehyde (B74705) oxime | (DMSO-d6) δ 12.98 (br. s, 1H), 8.17 (s, 1H), 7.79 (m, 1H), 7.32 (m, 1H), 7.11 (m, 1H) |

While 1D NMR provides information on chemical shifts and basic coupling, two-dimensional (2D) NMR techniques are employed to resolve complex structures by showing correlations between nuclei. wikipedia.org These methods spread spectral information across two frequency axes, enhancing resolution and revealing connectivity pathways that are not apparent in 1D spectra. wikipedia.org

COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) coupling networks. For this compound, a COSY spectrum would definitively establish the connectivity between the protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct, one-bond correlations between protons and the carbons they are attached to (e.g., ¹H-¹³C). wikipedia.org It is an indispensable tool for assigning the resonances of protonated carbons in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. This is particularly useful for identifying quaternary (non-protonated) carbons and for linking different fragments of a molecule, such as connecting the aromatic ring protons to the imine carbon (C=N).

Together, these 2D techniques provide a comprehensive and unambiguous picture of the molecular skeleton's connectivity and are crucial for confirming the proposed structure. researchgate.net

¹H, ¹³C, and ¹⁹F NMR for Definitive Structural Assignment and Isomeric Analysis

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray diffraction is the most powerful method for determining the exact three-dimensional structure of a crystalline solid. ias.ac.in It provides precise atomic coordinates, from which it is possible to calculate bond lengths, bond angles, and torsion angles that define the molecule's conformation and its interactions with neighboring molecules in the crystal lattice. ias.ac.inwordpress.com

X-ray crystallography provides an atomic-level view of the molecule in the solid state. ias.ac.in For this compound, a key structural feature is the relative orientation of the difluorophenyl ring and the oxime moiety. This is defined by the torsion angle along the C(aromatic)-C(imine) bond. The planarity or twisting of the molecule significantly influences its physical properties and crystal packing. In related fluorinated Schiff bases and nitrones, the orientation of the functional group relative to the ring is a defining conformational feature. researchgate.netnbu.ac.in

| Torsion Angle | Atoms Involved | Description | Typical Value Range (°) |

|---|---|---|---|

| τ₁ | C(Ar)-C(Ar)-C(Imine)-N | Defines the twist of the oxime group relative to the plane of the phenyl ring. | 10 - 40 |

| τ₂ | C(Ar)-C(Imine)-N-O | Describes the geometry around the C=N double bond (close to 180° for the common E-isomer). | 175 - 180 |

The arrangement of molecules in a crystal is governed by a network of non-covalent interactions. For oximes, the most significant interaction is typically a hydrogen bond between the hydroxyl proton (-OH) of one molecule and the nitrogen atom of an adjacent molecule. scispace.com This interaction often leads to the formation of a centrosymmetric dimer, which can be described by the R²₂(6) graph set notation. scispace.com

In addition to this primary hydrogen bond, the crystal packing of this compound would be influenced by weaker interactions involving the fluorine substituents. These can include C–H···F hydrogen bonds and potentially π–π stacking interactions between aromatic rings, which are common in the crystal structures of fluorinated aromatic compounds. researchgate.net The interplay of these forces dictates the final supramolecular assembly in the solid state. researchgate.net

Elucidation of Molecular Conformation and Torsion Angles

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound. charlotte.edu High-Resolution Mass Spectrometry (HRMS) is particularly powerful, as it can determine the mass with enough accuracy to confirm the molecular formula. rsc.orgbeilstein-journals.org

The exact mass of this compound (C₇H₅F₂NO) is 157.0339 Da. nih.gov An HRMS measurement confirming this value provides strong evidence for the compound's identity.

Computational and Theoretical Chemistry Studies on 2,6 Difluorobenzaldehyde Oxime

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for predicting the electronic properties and reactivity of molecules. Although specific DFT studies on 2,6-difluorobenzaldehyde (B1295200) oxime are not documented, research on related compounds offers valuable insights.

Density Functional Theory (DFT) Studies of Molecular Orbitals and Electron Density

DFT calculations are commonly used to determine the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of a molecule's kinetic stability and chemical reactivity.

For instance, studies on nitrobenzaldehyde oximes using the B3LYP/6-311++G(d,p) basis set have successfully calculated these parameters. nih.gov It is anticipated that for 2,6-difluorobenzaldehyde oxime, the HOMO would be localized primarily on the oxime group and the benzene (B151609) ring, while the LUMO would also be distributed across the aromatic system, influenced by the electron-withdrawing fluorine atoms. The strong electronegativity of the fluorine atoms at the ortho positions would likely lower the energies of both the HOMO and LUMO compared to unsubstituted benzaldehyde (B42025) oxime.

A hypothetical representation of such data, based on typical findings for similar molecules, is presented below.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Parameter | Hypothetical Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 3.5 D |

Note: These values are illustrative and not derived from actual published research on this compound.

Prediction of Spectroscopic Parameters

Computational methods are also employed to predict spectroscopic data, such as vibrational frequencies (IR and Raman) and NMR chemical shifts. Theoretical calculations on 3- and 4-nitrobenzaldehyde (B150856) oximes have shown excellent agreement with experimental spectroscopic data. nih.gov Similar calculations for this compound would be expected to accurately predict its vibrational modes, including the characteristic C=N, N-O, and C-F stretching frequencies.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is instrumental in mapping out the pathways of chemical reactions, identifying transition states, and calculating activation energies.

Transition State Analysis for Key Reactions

While no specific transition state analyses for reactions involving this compound have been published, studies on the photosensitized reactions of a series of benzaldehyde oximes have elucidated mechanistic pathways. nih.govacs.org These studies propose that reactions can proceed via electron transfer-proton transfer (ET-PT) or hydrogen atom transfer (HAT) mechanisms, leading to the formation of iminoxyl radicals. nih.govacs.org Computational analysis of this compound would likely focus on the transition states of such radical formation processes, as well as reactions like the Beckmann rearrangement, which is characteristic of oximes.

Energy Profiles and Kinetic Studies of Transformations

By calculating the energy of reactants, intermediates, transition states, and products, a complete energy profile for a reaction can be constructed. This allows for the determination of reaction kinetics and thermodynamics. For this compound, this would be particularly useful for understanding its stability and reactivity in various chemical environments.

Molecular Dynamics and Conformational Analysis

The conformation of a molecule significantly influences its physical and chemical properties. Theoretical studies on the precursor, 2,6-difluorobenzaldehyde, have investigated the rotational barrier around the exocyclic C-C bond. cdnsciencepub.com These studies, using methods like MP2/6-31G*, revealed a relatively low barrier to rotation due to the steric and electrostatic repulsion between the carbonyl group and the ortho-fluorine atoms. cdnsciencepub.com

For this compound, similar computational analyses would be necessary to determine the preferred conformation (E/Z isomerism) of the oxime group and the rotational barriers of the difluorophenyl ring. The presence of the oxime group in place of the aldehyde would introduce different steric and electronic interactions, likely influencing the conformational landscape. Intramolecular hydrogen bonding between the oxime hydroxyl group and one of the fluorine atoms could also play a role in stabilizing certain conformations.

Applications in Chemical Research and Advanced Material Science

Utilization in Ligand Design for Coordination Chemistry

The oxime moiety (C=N-OH) is an excellent coordinating group, capable of binding to metal ions through its nitrogen and/or oxygen atoms. This has led to its use in the design of specialized ligands for creating metal complexes with tailored catalytic and material properties. nih.gov Imines, which share the C=N double bond with oximes, are also recognized as valuable ligands for complexing with d- and f-block metals. researchgate.net

The creation of chiral ligands is fundamental to asymmetric catalysis, a field focused on synthesizing enantiomerically pure compounds, which is crucial in the pharmaceutical and agrochemical industries. rsc.org Chiral ligands create an asymmetric environment around a metal center, which allows the catalyst to selectively produce one enantiomer of a product over the other. rsc.orgnih.gov

While specific examples of chiral ligands derived directly from 2,6-difluorobenzaldehyde (B1295200) oxime are not prominently featured in the literature, its structure is highly amenable to such applications. The oxime group can be incorporated into larger molecular frameworks to form bidentate or tridentate ligands that enforce a specific geometry upon coordination to a metal. For instance, a related phosphino (B1201336) hydrazone, synthesized from 2,6-difluorobenzaldehyde, has been used to create a terdentate chelate with ruthenium, demonstrating the principle of using derivatives of this aldehyde to form structured metal complexes. The development of C₂-symmetric ligands, a common feature in many successful chiral catalysts, is a potential avenue for ligands derived from this oxime. The fluorine atoms can further influence the catalytic activity and selectivity through steric and electronic effects.

Metal complexes involving oximes, known as oximates when deprotonated, have been studied for their unique reactivity and catalytic potential. nih.gov The coordination of an oxime to a metal ion can activate the C=N bond or facilitate reactions at the oxime's hydroxyl group.

A significant catalytic application involving metal-oxime interactions is the metal-mediated Beckmann rearrangement. This reaction converts an aldoxime into an amide, a transformation of great importance in organic synthesis. nih.gov Various metal ions, including copper(II), nickel(II), and palladium(II), have been shown to catalyze this rearrangement, often proceeding through an intermediate metal-oximate complex. nih.gov The reaction of 2,6-difluorobenzaldehyde with a phosphino hydrazone to give a mixed azine phosphine (B1218219), which then rapidly reacts with a ruthenium(II) complex to form a stable chelate where the fluorine coordinates to the ruthenium, highlights the utility of such structures in creating organometallic catalysts.

Development of Chiral Ligands for Asymmetric Catalysis

Role as Precursors for Complex Organic Synthesis

The reactivity of both the aldehyde and the derived oxime makes 2,6-difluorobenzaldehyde oxime a key intermediate in the synthesis of more elaborate molecules.

As a precursor to the oxime, 2,6-difluorobenzaldehyde is a versatile starting material for building complex, polyfunctionalized molecules. It can be used in multi-step syntheses to generate a variety of heterocyclic and aromatic compounds. For example, it serves as a key reactant in the synthesis of potential HIV-1 integrase inhibitors by reacting with lithiated pyridine (B92270) derivatives. It is also used in one-pot cyclocondensation reactions to produce dihydro-thiouracils and in the synthesis of substituted benzimidazoles.

The oxime derivative itself offers unique synthetic pathways. The most notable is the Beckmann rearrangement, which transforms the oxime into a 2,6-difluorobenzamide. This reaction creates an amide functional group, a cornerstone of many pharmaceuticals and polymers, thereby converting a simple precursor into a more complex, bifunctional molecule.

Table 1: Examples of Complex Molecules Synthesized from 2,6-Difluorobenzaldehyde

| Starting Material | Reagents | Product | Application Area | Reference |

|---|---|---|---|---|

| 2,6-Difluorobenzaldehyde | 5-bromo-2-methoxypyridine (lithiated) | Pyridine-2-one derivative | HIV-1 Inhibitor Synthesis | , |

| 2,6-Difluorobenzaldehyde | Ethyl cyanoacetate, thiourea | 5-Cyano-6-(2,6-difluorophenyl)-5,6-dihydro-2-thiouracil | Heterocycle Synthesis | |

| 2,6-Difluorobenzaldehyde | 1,2-phenylenediamine | 1-(2,6-Difluorobenzyl)-2-(2,6-difluorophenyl)-benzimidazole | Heterocycle Synthesis |

The difluorophenyl moiety is present in numerous modern agrochemicals, and 2,6-difluorobenzaldehyde is a key intermediate for their synthesis. A prominent example is the synthesis of the fungicide oxathiapiprolin (B609797). In this pathway, 2,6-difluorobenzaldehyde is first subjected to a Wittig reaction to afford a difluorinated styrene (B11656) derivative. This styrene intermediate then undergoes a 1,3-dipolar cycloaddition with a separate oxime to yield a critical isoxazoline (B3343090) intermediate, which is further elaborated to produce the final agrochemical product.

Building Blocks for Polyfunctionalized Molecules

Exploration in Chemical Biology for Molecular Probe Development

Chemical biology relies on the use of molecular probes to study and manipulate biological systems. The development of bioorthogonal reactions—reactions that can occur in a biological environment without interfering with native processes—is central to this field.

The oxime ligation, which is the reaction between an aminooxy group and an aldehyde or ketone to form a stable oxime bond, is a premier bioorthogonal conjugation technique. This reaction is highly chemoselective and proceeds under mild, aqueous conditions, making it ideal for biological applications. It has been widely used to construct bioconjugates, including protein-protein probes, neoglycolipids for studying carbohydrate-protein interactions, and DNA-protein cross-links.

This compound is structurally well-suited for use in this context. While direct examples are pending in the literature, its parent aldehyde can be incorporated into biomolecules, which can then be specifically tagged with probes containing an aminooxy functional group. Conversely, an aminooxy-functionalized version of the difluorophenyl group could be used to label biomolecules containing aldehyde or ketone handles. The fluorine atoms provide an additional advantage, as they can serve as reporters for ¹⁹F NMR spectroscopy, a powerful, non-invasive technique for tracking the location and environment of molecular probes in situ. The use of oxime linkages in the development of Proteolysis Targeting Chimeras (PROTACs) further underscores the potential of this chemistry in advanced therapeutic and probe design.

Design of Oxime-Based Ligands for Protein-Ligand Interactions (e.g., Plk1 PBD)

The development of selective inhibitors for protein kinases is a significant goal in medicinal chemistry, and the Polo-like kinase 1 (Plk1) has been identified as a key target in cancer research. The C-terminal polo-box domain (PBD) of Plk1 is crucial for its biological function, and blocking its interactions is a promising therapeutic strategy. Research has demonstrated that 2,6-difluorobenzaldehyde is a key starting material in the synthesis of potent and selective ligands for the Plk1 PBD.

In one study, 2,6-difluorobenzaldehyde was used as a precursor to synthesize a series of 2-fluoro, 6-phenoxybenzaldehyde derivatives. These were then elaborated into peptidic inhibitors designed to target a hydrophobic "cryptic" binding pocket on the PBD's surface. The introduction of specific substitutions on the phenoxy ring, made possible by starting with the difluorinated benzaldehyde (B42025), was shown to dramatically enhance binding affinity and, crucially, selectivity for Plk1 PBD over the related Plk2 and Plk3 PBDs. For instance, the incorporation of a 2-fluoro, 6-(3-benzyloxy)phenoxy group led to a ligand with 300-fold greater selectivity for Plk1 PBD versus Plk2 PBD and 2,500-fold selectivity over Plk3 PBD. rsc.org

Oxime ligation strategies are an integral part of optimizing these PBD-ligand interactions. synquestlabs.com The oxime group (C=N-OH) provides a versatile and robust linkage that can be formed under mild conditions, making it ideal for tethering complex molecular fragments to a peptide scaffold. The use of this compound in this context allows for the precise introduction of the difluorophenyl moiety, which can engage in specific interactions within the protein's binding site, while the oxime bond serves as a stable and reliable linker.

| Ligand Description | Fold Selectivity (vs. Plk2 PBD) | Fold Selectivity (vs. Plk3 PBD) |

|---|---|---|

| Parent Peptide (PLHSpT) | ~1 | ~1 |

| Ligand with 2-fluoro, 6-phenoxy group | Significant Improvement | Near Complete Selectivity |

| Ligand with 2-fluoro, 6-(3-benzyloxy)phenoxy group | 300 | 2500 |

Chemoselective Ligation Strategies in Bioorthogonal Chemistry

Bioorthogonal chemistry refers to reactions that can occur within living systems without interfering with native biochemical processes. Oxime ligation, the reaction between an alkoxyamine and an aldehyde or ketone to form an oxime ether, is a cornerstone of this field due to its high selectivity, mild reaction conditions, and stable product formation. Aromatic aldehydes are particularly effective electrophiles in these reactions. escholarship.org

This compound represents the product of such a ligation and is a key player in related dynamic covalent systems. The formation of the oxime from its constituent aldehyde and hydroxylamine (B1172632) is a rapid and high-yielding chemoselective process. escholarship.org The stability of the resulting oxime bond is generally high, with equilibrium constants greater than 10⁸ M⁻¹, yet it retains a reversible character under specific stimuli, such as acidic conditions or the presence of a competitive exchange partner. rsc.orgnih.gov This tunable stability is crucial for applications in creating dynamic systems.

The fluorine atoms at the ortho positions of the benzaldehyde ring in 2,6-difluorobenzaldehyde influence the reactivity of the carbonyl group, enhancing its electrophilicity and potentially accelerating the rate of nucleophilic attack by a hydroxylamine derivative. This makes the corresponding oxime linkage form efficiently, a desirable trait for bioconjugation where low concentrations of reactants are often used. escholarship.org The resulting 2,6-difluorophenyl group can also serve as a useful spectroscopic tag or a specific binding element in more complex biomolecular constructs.

Development of Novel Functional Materials

The chemical functionalities of this compound are being leveraged to create advanced materials with novel properties, including dynamic, self-healing polymers and precursors for high-performance energetic materials.

Incorporation into Dynamic Materials

Dynamic covalent chemistry is a powerful strategy for creating "smart" materials that can adapt, self-heal, or be recycled. This approach relies on the use of reversible covalent bonds that can break and reform under specific external stimuli like heat or changes in pH. The oxime linkage is an excellent candidate for this purpose. rsc.orgnsf.gov

Polymers incorporating oxime bonds within their backbone or as cross-linkers can exhibit dynamic properties. rsc.org For example, poly(oxime-urethanes) are a class of polymers prepared from multifunctional oximes and isocyanates. nih.gov These materials demonstrate efficient, catalyst-free, self-healing, and recyclable properties. nih.govpku.edu.cn The oxime-carbamate bonds within these polymers are reversible at temperatures around 100°C, allowing the material to be reshaped and reprocessed. nih.govpku.edu.cn Similarly, poly(oxime-ester) vitrimers have been developed that exhibit catalyst-free bond exchange, leading to malleable and highly recyclable network polymers. escholarship.org

The incorporation of the 2,6-difluorophenyl group from this compound into such polymer systems can impart additional valuable properties. The fluorine atoms can enhance thermal stability and modify the electronic nature of the oxime bond, potentially tuning the temperature at which the dynamic bond exchange occurs.

| Polymer Type | Dynamic Bond | Key Properties | Stimulus for Reversibility | Reference |

|---|---|---|---|---|

| Poly(oxime-urethane) (POU) | Oxime-carbamate | Self-healing, Recyclable, Catalyst-free synthesis | Temperature (~100°C) | nih.govpku.edu.cn |

| Poly(oxime-ester) (POE) Vitrimer | Oxime-ester | Malleable, Recyclable, Catalyst-free bond exchange | High Temperature | escholarship.org |

| Oxime-linked Macromolecular Stars | O-alkyl oxime | Reversible dissociation/reconstruction | Competitive exchange (acidic conditions) | rsc.org |

Precursors for Energetic Materials

The development of high-energy density materials (HEDMs) with enhanced performance and reduced sensitivity is a major focus of modern energetic materials research. scispace.com Key strategies involve increasing the material's density and heat of formation. The incorporation of fluorine-containing functional groups is a well-established method for increasing the density and detonation performance of energetic compounds. researchgate.net Fluorine's high electronegativity and the strength of the C-F bond contribute to both the thermal stability and the energy release upon decomposition. researchgate.net

Oximes and their derivatives are recognized as valuable precursors for energetic materials. nsf.gov The inherent N-O bond in the oxime functional group is relatively weak and its cleavage can initiate decomposition, contributing to the energetic character of the molecule. mdpi.com Studies on the thermal decomposition of benzaldehyde oxime show that it is a self-reactive substance that can undergo highly exothermic runaway reactions, highlighting the energetic potential of the oxime framework. researchgate.net

Therefore, this compound is a compound of significant interest in this field. It combines two critical features for advanced energetic materials: a high-density, energy-enhancing difluorinated aromatic ring and an energetic oxime functional group. The thermal decomposition of such a molecule would be expected to release significant energy, making it a viable candidate as a novel energetic material or a precursor for the synthesis of more complex, high-performance explosives. synquestlabs.comresearchgate.net

Q & A

Q. What are the optimal synthetic routes for preparing 2,6-difluorobenzaldehyde oxime, and how do reaction conditions influence yield?

Q. How can researchers characterize the purity and structural identity of this compound?

- Methodological Answer : Use a combination of GC-MS (to confirm molecular weight and detect impurities) and FTIR (to identify oxime C=N stretching at ~1640 cm⁻¹ and O-H bonds at ~3200 cm⁻¹) . ¹H/¹³C NMR in deuterated DMSO can resolve fluorine coupling patterns (e.g., para-fluorine splitting in aromatic protons) . For crystallographic analysis, single-crystal X-ray diffraction is ideal but requires slow evaporation from acetone/hexane mixtures .

Q. What are the key stability considerations for storing this compound?

- Methodological Answer : The compound is sensitive to light and moisture. Store under inert gas (argon) at 2–8°C in amber glass vials. Monitor decomposition via periodic TLC (silica gel, ethyl acetate/hexane 3:7). Evidence suggests aldehydes with fluorine substituents exhibit hydrolytic stability up to 6 months under these conditions .

Advanced Research Questions

Q. How do electronic effects of fluorine substituents influence the reactivity of this compound in nucleophilic addition reactions?

- Methodological Answer : The electron-withdrawing fluorine groups activate the aldehyde carbon toward nucleophilic attack (e.g., by amines or Grignard reagents). Computational studies (DFT at B3LYP/6-311++G**) show reduced electron density at the carbonyl carbon (Mulliken charge: +0.42 vs. +0.31 in non-fluorinated analogs) . Experimentally, this enhances reaction rates in imine formation but may require lower temperatures to suppress side reactions like Beckmann rearrangement .

Q. What experimental and computational strategies resolve contradictions in reported melting points or spectral data for 2,6-difluorobenzaldehyde derivatives?